molecular formula C19H16FNO B586016 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 CAS No. 1346600-49-4

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5

Cat. No. B586016
CAS RN: 1346600-49-4
M. Wt: 298.372
InChI Key: FIZDBNPUFMDGFZ-ZUIAZTCQSA-N
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Description

“2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” is a chemical compound. It’s an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .


Synthesis Analysis

The synthesis of “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution. This solution, acting as a reducing agent, reduces an ester carbonyl into an alcoholic hydroxyl to obtain the final product .


Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” is C19H16FNO. The average mass is 293.335 Da and the monoisotopic mass is 293.121582 Da .

Scientific Research Applications

GPCR Ligand Evaluation and Anticancer Properties

  • Researchers have identified and evaluated novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines as G-Protein Coupled Receptor (GPCR) ligands. These compounds show significant potential as PI3-Kinase inhibitors and have exhibited considerable efficacy in in vitro studies against breast and skin cancer cell lines (Thangarasu, Selvi, & Manikandan, 2018).

Intermediate Synthesis for Statin Development

  • The compound serves as an important intermediate in the synthesis of pitavastatin, a medication used to lower blood lipids. It has been synthesized through various chemical reactions, demonstrating its utility in pharmaceutical manufacturing (Wang Zhixiang, 2008).

HMG-CoA Reductase Inhibition

  • In the context of cardiovascular disease, 2-cyclopropyl-4-(4-fluorophenyl) quinoline derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. These studies have highlighted the importance of the compound in developing novel cholesterol-lowering drugs (Suzuki et al., 2001).

Anti-Inflammatory and Molecular Docking Studies

  • A 2-cyclopropyl-4-(4-fluorophenyl) quinoline analog has been synthesized and studied for its anti-inflammatory properties. This research also includes molecular docking analysis to explore the compound's potential therapeutic applications (Sureshkumar et al., 2017).

Development of Antimicrobial Agents

  • The compound has been utilized in the synthesis of various derivatives with potential antimicrobial properties. This includes studies on the structural modifications of the quinoline ring and their effects on antibacterial activity (Patel, Patel, & Chauhan, 2007).

Photostability and Photochemical Studies

  • Research has also been conducted on the photochemical properties of quinoline derivatives, which include compounds similar to 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5. These studies are crucial in understanding the stability and behavior of these compounds under different light conditions (Mella, Fasani, & Albini, 2001).

Safety and Hazards

The safety information for “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors .

Mechanism of Action

Target of Action

The compound 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, also known as [4-(4-Fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol, is a derivative of Pitavastatin . Pitavastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin, and by extension its derivatives, work by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol biosynthesis . By blocking this step, the compound effectively reduces the production of cholesterol and other lipids, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . By inhibiting HMG-CoA Reductase, the compound disrupts this pathway, leading to a decrease in the levels of these lipids .

Pharmacokinetics

Pitavastatin is known to have good bioavailability and is metabolized in the liver

Result of Action

The primary result of the action of this compound is a reduction in the levels of cholesterol, LDL, and VLDL . This can help reduce the risk of cardiovascular disease, including conditions such as atherosclerosis, heart attack, and stroke .

properties

IUPAC Name

[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDBNPUFMDGFZ-ZUIAZTCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5

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